Z-O-tert.butyl-L-threonine benzyl ester
Description
Significance of Protected Amino Acids in Modern Organic Synthesis
The strategic use of protecting groups is essential in multistep organic synthesis. wikipedia.org For amino acids, which are bifunctional, protection of the amino and carboxyl groups that are not meant to react is crucial to prevent the formation of undesired products, such as multiple dipeptide combinations when coupling two different amino acids. researchgate.net The protecting group must be inert to the conditions of the main reaction, be easily applied, and be selectively removed without causing side reactions or racemization. researchgate.netresearchgate.net
Amino acids are highly valued as chiral building blocks in asymmetric synthesis, a field focused on creating stereochemically pure compounds. researchgate.netgoogle.com Chirality is a critical feature in biology and medicine, as different stereoisomers of a molecule can have vastly different biological activities. google.compearson.com Naturally occurring amino acids, like L-threonine, provide a readily available "chiral pool" of starting materials. researchgate.net Chemists utilize these enantiopure precursors to construct complex target molecules, transferring the inherent chirality of the amino acid to the final product. researchgate.netnih.gov This approach is a cornerstone for synthesizing a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netgoogle.com
The art of organic synthesis has been significantly advanced by the development of sophisticated protecting group strategies. numberanalytics.com Initially, simple protection methods were used, but the demand for synthesizing increasingly complex molecules necessitated more advanced approaches. wikipedia.org This led to the development of a wide array of protecting groups with varying stabilities and deprotection conditions. numberanalytics.comnumberanalytics.com A pivotal concept in this evolution is "orthogonal protection," which involves using multiple protecting groups that can be removed selectively under different, non-interfering conditions. numberanalytics.combham.ac.uk This strategy allows for the sequential unmasking of different functional groups within the same molecule, a requirement for building complex structures like branched peptides or modified natural products. bham.ac.ukacs.org The progression from simple, single-use protecting groups to complex, multi-level orthogonal schemes has expanded the synthetic chemist's toolkit, making previously inaccessible molecules achievable. numberanalytics.comresearchgate.net
Overview of Threonine Derivatives in Peptide and Natural Product Synthesis
Threonine, an essential amino acid with a hydroxyl group-containing side chain, is a frequent component of natural products, many of which exhibit important biological properties like anti-microbial or anti-cancer activities. nih.govwikipedia.org Consequently, threonine derivatives are crucial building blocks in the total synthesis of these natural products and in the creation of novel peptides. nih.govnih.gov The synthesis of oligopeptides and complex natural products often involves incorporating specifically protected threonine units to ensure the correct sequence and stereochemistry are achieved. nih.govresearchgate.net
Threonine is one of two proteinogenic amino acids that possess two chiral centers, leading to four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). wikipedia.orgnih.govacs.org The naturally occurring form is L-threonine, which has the (2S,3R) configuration. pearson.comwikipedia.org The stereoisomer with the (2S,3S) configuration is known as L-allothreonine. wikipedia.orgacs.org This stereochemical complexity is a critical consideration in synthesis. Any synthetic step must be carefully controlled to avoid epimerization at either chiral center, which would lead to a mixture of diastereomers that are often difficult to separate and may have different biological activities. The precise (2S,3R) arrangement of the amino and hydroxyl groups in L-threonine is fundamental to the structure and function of many peptides and proteins. pearson.com
For multifunctional molecules like threonine, which contains an amino group, a carboxyl group, and a hydroxyl side chain, an orthogonal protection strategy is indispensable. nih.govfiveable.me This approach allows for the selective removal of one protecting group in the presence of others. bham.ac.ukresearchgate.net For instance, in solid-phase peptide synthesis (SPPS), the most common orthogonal scheme is the Fmoc/tBu strategy. iris-biotech.de The N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains, including the hydroxyl group of threonine, are protected by acid-labile groups like tert-butyl (tBu). fiveable.meiris-biotech.de This allows the Fmoc group to be removed after each coupling step to elongate the peptide chain, while the tBu group remains intact until the final acid-mediated cleavage from the resin. iris-biotech.de The availability of multiple orthogonal protecting groups is crucial for synthesizing complex peptides, such as those that are branched or cyclized. acs.orgresearchgate.net
Interactive Table: Examples of Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions | Stable To |
|---|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | 20% Piperidine (B6355638) in DMF | Acid (TFA), H₂/Pd |
| tert-Butoxycarbonyl | Boc | α-Amino | Strong Acid (e.g., TFA, HF) | Base (Piperidine) |
| Benzyl (B1604629) | Bzl | Carboxyl, Hydroxyl | Strong Acid (HF), Hydrogenolysis (H₂/Pd) | Base (Piperidine), mild acid |
| tert-Butyl | tBu | Carboxyl, Hydroxyl | Strong Acid (e.g., TFA) | Base (Piperidine), H₂/Pd |
| Benzyloxycarbonyl | Z or Cbz | α-Amino, ε-Amino (Lys) | Hydrogenolysis (H₂/Pd), HBr/AcOH | Base (Piperidine), mild acid |
Contextualization of Z-O-tert.butyl-L-threonine Benzyl Ester within Synthetic Methodologies
This compound is a strategically designed building block for use in peptide synthesis and the construction of other complex organic molecules. In this compound, each of the three functional groups of L-threonine is masked with a distinct protecting group that can be removed under specific conditions:
N-terminal Amino Group: Protected by the benzyloxycarbonyl (Z or Cbz) group. This group is typically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or under strong acidic conditions like HBr in acetic acid. researchgate.net
Side-Chain Hydroxyl Group: Protected by the tert-butyl (tBu) ether. This group is stable to a wide range of conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de
C-terminal Carboxyl Group: Protected as a benzyl ester (OBzl). Like the Z-group, this ester is cleaved by catalytic hydrogenolysis. nih.govnih.gov
This specific combination of protecting groups (Z, tBu, Bzl) makes the compound a valuable intermediate, particularly in solution-phase peptide synthesis. The Z and OBzl groups can often be removed simultaneously via hydrogenolysis, while the tBu group remains to protect the side chain, or the tBu group can be removed with acid while the Z and OBzl groups persist. This differential stability allows chemists to selectively unmask specific sites for further reaction, embodying the principles of advanced protecting group strategy.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 212632-22-9 fluorochem.co.uk |
| Molecular Formula | C₂₃H₂₉NO₅ americanchemicalsuppliers.com |
| Molecular Weight | 399.48 g/mol americanchemicalsuppliers.com |
| IUPAC Name | benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-(tert-butoxy)butanoate |
| Canonical SMILES | CC@@HC@HC(=O)OCc1ccccc1 fluorochem.co.uk |
| Synonyms | Z-L-Thr(tBu)-OBzl americanchemicalsuppliers.com |
Properties
Molecular Weight |
399.4 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for Z O Tert.butyl L Threonine Benzyl Ester and Analogues
Direct Synthesis Approaches and Optimization
Direct synthesis of Z-O-tert-butyl-L-threonine benzyl (B1604629) ester involves a multi-step process that begins with the protection of the hydroxyl and carboxyl groups of L-threonine, followed by the protection of the α-amine. The optimization of this process focuses on maximizing yield and purity while minimizing side reactions.
Strategies for O-tert-Butylation of L-Threonine Hydroxyl Group
The introduction of the tert-butyl group to the hydroxyl function of L-threonine is a critical step, yielding O-tert-butyl-L-threonine. This derivative is valuable in peptide synthesis as it prevents side reactions at the hydroxyl group.
A prevalent method for the tert-butylation of the hydroxyl group of L-threonine involves the use of isobutene in the presence of an acid catalyst. google.comgoogle.com This reaction can also lead to the simultaneous esterification of the carboxylic acid group, forming O-tert-butyl-L-threonine tert-butyl ester. google.comgoogle.com The use of concentrated sulfuric acid is a common practice in this acid-catalyzed reaction. thieme-connect.comnii.ac.jp The reaction typically involves bubbling isobutene gas through a solution of L-threonine in an organic solvent like dioxane, with the acid catalyst present. google.comgoogle.comthieme-connect.comnii.ac.jp
Another approach utilizes tert-butyl acetate (B1210297) as both the tert-butylating agent and the solvent, in the presence of a strong acid like perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.comnii.ac.jporganic-chemistry.org This method has been shown to be effective for the direct conversion of free amino acids into their tert-butyl esters. thieme-connect.comnii.ac.jporganic-chemistry.org
The choice of catalyst and reaction conditions plays a significant role in the efficiency of the O-tert-butylation. While concentrated sulfuric acid is effective, research has explored the use of solid acid catalysts to improve the process, particularly for industrial applications. google.comgoogle.com
One such catalyst is a ZSM-5 supported silicotungstic acid catalyst. google.comgoogle.com This solid acid catalyst has been shown to have higher catalytic activity than sulfuric acid in the butylation of L-threonine. google.com The use of this catalyst can lead to a conversion rate of over 50% for L-threonine to O-tert-butyl-L-threonine, with a selectivity of over 88%. google.com A method utilizing this catalyst with tert-butyl alcohol or tert-butyl methyl ether as the butylated reagent has reported yields of over 80% and purity of over 99%. google.com
Other solid superacid composite systems based on SO₄²⁻ have also been investigated as catalysts for the reaction between L-threonine and isobutene. google.com These include catalysts like SO₄²⁻/ZrO₂/MCM-41, CrSO₄/ZrO₂, and SO₄²⁻/MoO₃-TiO₂. google.com The reaction conditions for these solid acid-catalyzed approaches are generally mild and easy to control, leading to fewer side reactions and high product purity. google.com
| Catalyst | tert-Butylating Agent | Solvent | Key Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|---|---|
| Concentrated H₂SO₄ | Isobutene | Dioxane | Bubbling isobutene gas | - | thieme-connect.comnii.ac.jp |
| ZSM-5 supported silicotungstic acid | tert-Butyl alcohol or tert-butyl methyl ether | - | Step-wise reaction | >80% yield, >99% purity | google.com |
| SO₄²⁻/ZrO₂/MCM-41 | Isobutene | 1,4-Dioxane | Room temperature, pH 8 | High purity | google.com |
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | tert-Butyl acetate | tert-Butyl acetate | Catalytic amounts of Tf₂NH | High yields | organic-chemistry.org |
Introduction of the Benzyloxycarbonyl (Z) Group on the Alpha-Amine
Following the protection of the hydroxyl group, the next step is the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto the α-amine of the O-tert-butyl-L-threonine intermediate. wikipedia.org This is a crucial step in peptide synthesis to prevent the amine group from participating in unwanted reactions. wikipedia.orgspectrumchemical.com
The most common reagent for introducing the Z-group is benzyl chloroformate (Cbz-Cl or Z-Cl). wikipedia.orgcommonorganicchemistry.comechemi.com This reagent reacts with the amino group of the threonine derivative to form a stable carbamate (B1207046) linkage. spectrumchemical.comechemi.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. echemi.com
Common bases used for this purpose include sodium hydroxide, sodium carbonate, or organic bases like triethylamine (B128534) or pyridine (B92270). wikipedia.orgechemi.com The reaction is often performed in a biphasic system, such as tetrahydrofuran (B95107) (THF) and water, or in an organic solvent like ethyl acetate. wikipedia.orgcommonorganicchemistry.com
Controlling the chemoselectivity of the Z-group introduction is essential to ensure that the protection occurs exclusively at the α-amine and not at the hydroxyl group. By first protecting the hydroxyl group with the tert-butyl group, the chemoselectivity of the subsequent N-protection is ensured.
The yield of the reaction can be optimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of benzyl chloroformate. echemi.com For instance, the reaction is often carried out at a low temperature, such as 0 °C, to minimize side reactions. wikipedia.orgechemi.com The simultaneous dropwise addition of benzyl chloroformate and a base helps to maintain the desired pH and drive the reaction to completion. echemi.com
The final step in the synthesis of Z-O-tert-butyl-L-threonine benzyl ester is the esterification of the carboxylic acid with benzyl alcohol. This is often achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org
| Reagent | Base | Solvent | Key Conditions | Reference |
|---|---|---|---|---|
| Benzyl Chloroformate | Sodium Hydroxide | THF/Water | Stirring for 1 hour | commonorganicchemistry.com |
| Benzyl Chloroformate | Sodium Carbonate | Water | 0 °C | wikipedia.org |
| Benzyl Chloroformate | Magnesium Oxide | Ethyl Acetate | 70 °C to reflux | wikipedia.org |
| Benzyl Chloroformate | Triethylamine or Pyridine | - | Neutralize generated HCl |
Convergent Synthesis Strategies
A sequential, or linear, synthesis represents the most straightforward conceptual path. For the target molecule, a logical sequence would involve starting with the parent amino acid, L-threonine, and introducing the three protecting groups in a specific order.
N-Protection: The synthesis would typically begin by protecting the amino group. The benzyloxycarbonyl (Z) group is introduced by reacting L-threonine with benzyl chloroformate (Cbz-Cl) under basic conditions, yielding Z-L-threonine. This step is foundational as the Z-group helps prevent racemization in subsequent steps.
O-Protection: The next step is the protection of the side-chain hydroxyl group. The O-tert-butyl ether is formed by reacting Z-L-threonine with isobutylene (B52900) in the presence of a strong acid catalyst. This step yields Z-O-tert.butyl-L-threonine. The choice of reaction conditions must be carefully managed to prevent side reactions.
C-Protection: The final step is the esterification of the carboxylic acid with benzyl alcohol to form the benzyl ester, as detailed in section 2.1.3. This completes the synthesis of Z-O-tert.butyl-L-threonine benzyl ester.
A convergent approach modifies the linear sequence by preparing key intermediates separately. For a single, protected amino acid derivative, a "fragment" approach might involve synthesizing different protected versions of threonine and then combining them, although this is more conceptually relevant to the synthesis of larger peptides.
A more practical application of the convergent principle here is the synthesis of a fully protected, stable building block that can be used in further reactions, such as solid-phase peptide synthesis (SPPS). oup.com The molecule Z-O-tert.butyl-L-threonine is itself a key "fragment" or building block.
The strategy would focus on preparing this intermediate in high purity and yield. For instance:
Fragment A Synthesis: Prepare O-tert-butyl-L-threonine. This could potentially be achieved by direct tert-butylation of L-threonine, though selectivity can be an issue.
Fragment B Synthesis: Independently, prepare the necessary protecting group reagents.
Coupling: React O-tert-butyl-L-threonine with benzyl chloroformate to yield Z-O-tert.butyl-L-threonine. Then, esterify this intermediate to produce the final product.
The core benefit of viewing this through a convergent lens is the emphasis on creating stable, purifiable, and fully characterized building blocks. In the broader context of peptide chemistry, Z-O-tert.butyl-L-threonine would be prepared and purified, and then coupled (assembled) with another amino acid or a resin-bound peptide chain, embodying the fragment assembly approach. oup.comthermofisher.com
Reactivity and Mechanistic Studies of Z O Tert.butyl L Threonine Benzyl Ester
Behavior of Protecting Groups under Varying Conditions
The utility of Z-O-tert-butyl-L-threonine benzyl (B1604629) ester in synthesis stems from the distinct lability of its protecting groups. The benzyloxycarbonyl (Z) group and the benzyl ester are sensitive to catalytic hydrogenolysis, while the tert-butyl ether is stable under these conditions. acsgcipr.orgcreative-peptides.com Conversely, the tert-butyl ether is highly susceptible to cleavage by acids, conditions under which the Z-group and benzyl ester can remain intact, depending on the acid strength and reaction parameters. researchgate.netorganic-chemistry.org The benzyl ester can also be cleaved by saponification, although this method is less common in modern peptide synthesis due to the risk of racemization and side reactions with other functional groups. nih.gov This orthogonality allows for a planned sequence of deprotection steps, which is essential for synthesizing peptides with high purity and defined structures.
The benzyloxycarbonyl (Z or Cbz) group is a well-established urethane-type protecting group for amines. creative-peptides.comyoutube.com Its removal is most commonly achieved through catalytic hydrogenation, a process that proceeds under mild conditions. creative-peptides.comtotal-synthesis.com The mechanism involves the reduction of the benzyl C-O bond, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine. total-synthesis.com
While robust and resistant to racemization, the Z-group can also be cleaved under harsh acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH), or by reduction with sodium in liquid ammonia. creative-peptides.com However, these methods are less selective and can affect other protecting groups or sensitive residues within a peptide sequence.
Hydrogenolysis is the most prevalent method for the deprotection of the Z-group. total-synthesis.com This reaction is typically performed by stirring the substrate under a hydrogen gas atmosphere in the presence of a palladium catalyst, most commonly palladium on charcoal (Pd/C). acsgcipr.orgacsgcipr.org The process is efficient and clean, yielding toluene and carbon dioxide as byproducts. total-synthesis.com An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like 1,4-cyclohexadiene (B1204751) is used in the presence of the palladium catalyst. acsgcipr.org
Alternative, non-hydrogenolytic methods for Z-group cleavage exist for substrates that are incompatible with catalytic hydrogenation (e.g., those containing sulfur or other reducible functional groups). These include strong acids like HBr in acetic acid or Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP). creative-peptides.comorganic-chemistry.org Nucleophilic reagents have also been developed for Z-group removal under specific conditions. organic-chemistry.org
Table 1: Conditions for Z-Group Deprotection
| Method | Reagents | Conditions | Notes |
| Hydrogenolysis | H₂, Pd/C | Mild temperature and pressure | Most common and mildest method. acsgcipr.org |
| Catalytic Transfer | 1,4-Cyclohexadiene, Pd/C | Ambient temperature | Avoids the use of H₂ gas. acsgcipr.org |
| Strong Acidolysis | HBr in Acetic Acid | --- | Harsh conditions, less selective. creative-peptides.com |
| Lewis Acidolysis | AlCl₃ in HFIP | Room temperature | Offers good functional group tolerance. organic-chemistry.org |
| Reduction | Na in liquid NH₃ | Low temperature | Powerful reduction, but often not selective. creative-peptides.com |
The tert-butyl (tBu) group is widely used to protect the hydroxyl function of serine and threonine. peptide.com Its primary advantage is its stability to a wide range of reaction conditions, including catalytic hydrogenation and basic conditions used for Fmoc group removal. creative-peptides.compeptide.com However, it is readily cleaved under acidic conditions. The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, followed by the loss of a stable tert-butyl cation, which is then typically scavenged to prevent side reactions. researchgate.netyoutube.com
The O-tert-butyl ether is characterized by its high acid lability. nih.gov It is commonly removed using strong acids like trifluoroacetic acid (TFA), often in a "cleavage cocktail" containing scavengers such as water or triisopropylsilane (B1312306) (TIPS) to trap the released tert-butyl cations. nih.govthermofisher.com These cations, if not trapped, can lead to the alkylation of sensitive residues like tryptophan or methionine. nih.gov
Selective removal of the tert-butyl ether in the presence of other acid-sensitive groups can be achieved by using milder acidic conditions. nih.gov For instance, dilute TFA (e.g., 1-3%) can cleave certain trityl-based protecting groups while leaving the tert-butyl ether intact. nih.gov Conversely, Lewis acids such as zinc bromide (ZnBr₂) or a cerium(III) chloride-sodium iodide system have been shown to selectively deprotect tert-butyl esters in the presence of other acid-labile groups, and similar principles can apply to tert-butyl ethers under carefully controlled conditions. researchgate.netorganic-chemistry.orgresearchgate.net The choice of acid and reaction conditions is therefore critical for achieving selective deprotection in complex molecules. researchgate.netorganic-chemistry.org
Table 2: Conditions for O-tert-Butyl Ether Deprotection
| Method | Reagents | Conditions | Notes |
| Strong Acidolysis | Trifluoroacetic acid (TFA) | Room temperature, often with scavengers | Standard method for final deprotection. nih.gov |
| Lewis Acidolysis | ZnBr₂ in DCM | --- | Can offer chemoselectivity over other groups. researchgate.net |
| Lewis Acid/Iodide | CeCl₃·7H₂O, NaI | Acetonitrile | Reported for selective ester cleavage, mechanism involves iodide attack. researchgate.netacs.org |
| Aqueous Acid | Aqueous Phosphoric Acid | Mild conditions | Environmentally benign, selective over Z-groups and benzyl esters. organic-chemistry.orgorganic-chemistry.org |
The benzyl (Bzl) ester is a common protecting group for the carboxylic acid functionality of amino acids. peptide.com Similar to the Z-group, it is readily cleaved by catalytic hydrogenolysis, which produces the free carboxylic acid and toluene. acsgcipr.orgacsgcipr.org This is a significant advantage as both the N- and C-terminal protecting groups in Z-O-tert.butyl-L-threonine benzyl ester can potentially be removed in a single step, provided the tert-butyl ether's stability is desired.
The benzyl ester is relatively stable to mild acidic conditions that would cleave a tert-butyl ester, but it can be hydrolyzed by strong acids or bases. thieme-connect.dearchive.org Alkaline saponification, while effective, is often avoided in peptide chemistry due to the increased risk of racemization at the C-terminal amino acid. nih.gov
Selective cleavage of the benzyl ester is most elegantly achieved through catalytic hydrogenation when the other protecting groups present are stable to these conditions (like the O-tert-butyl ether). acsgcipr.org This method is mild and generally high-yielding. acsgcipr.org
For substrates where hydrogenolysis is not viable, other methods can be employed. Transesterification using potassium cyanide in benzyl alcohol has been reported for cleaving benzyl esters from resin supports. nih.gov Organotin reagents, such as bis(tributyltin) oxide, have also been shown to chemoselectively cleave benzyl esters in the presence of Boc or Cbz groups. rsc.org Furthermore, enzymatic hydrolysis offers a highly selective and mild alternative, although its application can be limited by substrate specificity and the need for aqueous, co-solvent systems. nih.govacs.org The stability of benzyl esters towards acid can be modulated by introducing electron-donating or -withdrawing substituents on the phenyl ring, allowing for finer control over deprotection strategies. thieme-connect.de
Table 3: Conditions for Benzyl Ester Deprotection
| Method | Reagents | Conditions | Notes |
| Hydrogenolysis | H₂, Pd/C | Mild temperature and pressure | Most common method; cleaves Z-group simultaneously. acsgcipr.orgacsgcipr.org |
| Strong Acidolysis | Trifluoroacetic acid (TFA), HF | Harsh conditions | Less common due to lack of selectivity. thieme-connect.depublish.csiro.au |
| Transesterification | KCN in Benzyl Alcohol | Elevated temperature | Used for cleavage from Merrifield resin. nih.gov |
| Organotin-mediated | Bis(tributyltin) oxide | Aprotic solvents | Can be chemoselective. rsc.org |
| Enzymatic Hydrolysis | e.g., Thermitase, Esterase | Aqueous/co-solvent, pH control | Highly selective, avoids racemization. nih.gov |
Hydrolysis/Cleavage of Benzyl Ester
Stereochemical Integrity during Transformations
The presence of two chiral centers in threonine, at the alpha (Cα) and beta (Cβ) carbons, makes the preservation of stereochemical integrity a critical aspect of its synthetic application. Undesired epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final product. mdpi.com
Epimerization at the Cα position is a significant risk during peptide bond formation, primarily when the carboxyl group of an amino acid is activated. mdpi.com The mechanism of this racemization often proceeds through one of two pathways: the formation of a planar, achiral 5(4H)-oxazolone intermediate or the direct abstraction of the alpha-proton by a base. mdpi.combachem.comuni-kiel.de
Several strategies are employed to minimize this side reaction when using threonine derivatives:
Protecting Group Influence : The N-terminal benzyloxycarbonyl (Z) group, being a urethane-type protection, significantly suppresses the tendency for oxazolone (B7731731) formation. bachem.com Urethane groups raise the energy barrier for the cyclization step required to form the oxazolone, thereby preserving the stereochemical configuration of the activated amino acid.
Choice of Coupling Reagents : Modern coupling reagents are designed to activate the carboxylic acid rapidly and efficiently, favoring the desired aminolysis reaction over the competing epimerization pathway. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective. nih.govsigmaaldrich.com
Base Selection : The choice and stoichiometry of the base used during coupling are critical. Strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are common, but in cases with a high risk of epimerization, weaker bases such as N-methylmorpholine (NMM) or hindered bases like 2,4,6-collidine are preferred to minimize the rate of proton abstraction from the chiral center. bachem.comnih.gov Studies have shown that strong bases like sodium tert-butoxide can lead to complete racemization of amino acid esters under certain conditions. nih.gov
Research into the N-arylation of phenylalanine tert-butyl ester highlighted that racemization of the starting material could occur under basic conditions, while the N-arylated product remained configurationally stable, underscoring the importance of carefully controlled reaction conditions to maintain the stereochemical purity of the starting materials. nih.gov
The inherent chirality of the threonine backbone in this compound can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselectivity. The fixed (2S, 3R) configuration influences the approach of reagents, favoring the formation of one diastereomer over another.
A notable example is seen in the synthesis of dehydroamino acids from β-hydroxy amino acids like threonine. In the synthesis of the cyclic depsipeptide Vioprolide D, a dehydration reaction was performed on a C-terminal L-threonine residue within a peptide fragment. The elimination, induced by methanesulfonyl chloride and triethylamine (B128534), proceeded with high diastereoselectivity, leading exclusively to the (Z)-dehydrobutyrine (Dhb) diastereoisomer without the formation of the corresponding (E)-isomer. nih.gov This outcome is dictated by the stereochemistry of the starting threonine, which controls the conformation of the transition state for the elimination reaction.
Table 1: Factors Influencing Stereochemical Integrity
| Factor | Strategy for Minimizing Epimerization | Mechanism/Rationale | Reference |
|---|---|---|---|
| N-Protecting Group | Use of urethane-type protection (e.g., Z, Fmoc, Boc) | Increases the activation energy for the formation of the problematic 5(4H)-oxazolone intermediate. | bachem.com |
| Coupling Reagent | Employ modern, efficient reagents (e.g., HATU, HCTU, PyBOP) | Promotes rapid amide bond formation, which outcompetes the rate of epimerization. Additives like HOAt further enhance efficiency. | nih.govsigmaaldrich.com |
| Base | Use weaker or sterically hindered bases (e.g., NMM, 2,4,6-collidine) instead of stronger bases (e.g., DIPEA) where necessary. | Reduces the rate of direct alpha-proton abstraction from the chiral center of the activated amino acid. | bachem.comnih.gov |
| Reaction Conditions | Maintain low temperatures and use appropriate solvents. | Minimizes the overall reaction energy, disfavoring the higher-energy pathways that lead to racemization. | nih.gov |
Reaction Pathways in Peptide Coupling
After selective deprotection of the N-terminal Z-group, the resulting free amine, H-O-tert.butyl-L-threonine benzyl ester, serves as a crucial nucleophile in peptide chain elongation.
The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. bachem.com When H-O-tert.butyl-L-threonine benzyl ester is the amino component, the incoming N-protected amino acid is first activated. This is typically achieved in situ using a coupling reagent. sigmaaldrich.com
The general pathway is as follows:
Activation : The carboxylic acid of an N-protected amino acid (e.g., Fmoc-Ala-OH) is treated with a coupling reagent, such as a phosphonium (B103445) salt (e.g., PyBOP) or an aminium/uronium salt (e.g., HBTU, HATU), in the presence of a tertiary base. uni-kiel.desigmaaldrich.com
Active Ester Formation : This reaction generates a highly reactive intermediate, such as an OBt, OAt, or Oxyma ester. sigmaaldrich.com These esters are susceptible to nucleophilic attack but are stable enough to minimize side reactions.
Nucleophilic Attack : The free amino group of H-O-tert.butyl-L-threonine benzyl ester attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate.
Peptide Bond Formation : The intermediate collapses, expelling the leaving group (e.g., HOBt, HOAt) and forming the new, stable amide (peptide) bond. bachem.com
The choice of coupling reagent is often dictated by the steric hindrance of the amino acids being coupled. For sterically demanding couplings, more reactive reagents like HATU or COMU are often employed to achieve high yields. sigmaaldrich.com
Depsipeptides are a class of natural products that contain both amide and ester linkages in their backbone. nih.gov The threonine residue is a common site for ester bond formation due to its side-chain hydroxyl group. To utilize this compound in depsipeptide synthesis, the O-tert-butyl protecting group must first be removed to unmask the hydroxyl nucleophile. This is typically achieved under acidic conditions (e.g., with trifluoroacetic acid), which leaves the Z and benzyl ester groups intact.
Once the side-chain hydroxyl is free, several methods can be used to form the ester bond:
Mitsunobu Reaction : This reaction allows for the esterification of the threonine hydroxyl group with a carboxylic acid under mild, dehydrating conditions using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This approach is advantageous as it avoids activating the carboxylic acid of a potentially racemization-prone amino acid. nih.gov
Acylation with an Activated Carboxyl Group : The free threonine hydroxyl can act as a nucleophile, attacking a pre-activated carboxylic acid. For example, an N-protected amino acid can be activated with reagents like benzenesulfonyl chloride in pyridine (B92270) to form a mixed anhydride, which then reacts with the hydroxyl group to yield the didepsipeptide. thieme-connect.de
Carbodiimide-Mediated Esterification : Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP), can directly couple a carboxylic acid with the threonine hydroxyl group.
Analytical and Methodological Advancements in the Context of Z O Tert.butyl L Threonine Benzyl Ester
Purity Assessment Methodologies (Excluding Basic Identification Data)
Ensuring the purity of Z-O-tert.butyl-L-threonine benzyl (B1604629) ester goes beyond simple identification and requires sophisticated analytical techniques to detect and quantify even minute levels of process-related and stereoisomeric impurities. The quality of a peptide is intrinsically linked to its impurity profile, making rigorous assessment a critical concern for regulatory bodies. hilarispublisher.com
Chromatographic Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the impurity profiling of complex organic molecules like protected amino acids. nih.gov Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering the high-resolution capability to separate the main compound from closely related impurities. hplc.eu
The typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. For Z-O-tert.butyl-L-threonine benzyl ester, potential impurities could include by-products from incomplete reactions (e.g., starting materials like L-Threonine), side-reactions (e.g., di-benzylated or di-tert-butylated species), or degradation products.
A comprehensive impurity profile is typically generated using a combination of detectors. A Diode Array Detector (DAD) or a standard UV detector can quantify impurities that contain a chromophore, which in this case would be the benzyloxycarbonyl (Z) group and the benzyl ester. nih.gov For impurities lacking a strong UV signature, a universal detector like a Charged Aerosol Detector (CAD) can be employed. researchgate.net For definitive identification of unknown impurity peaks, HPLC is often coupled with Mass Spectrometry (HPLC-MS), which provides mass-to-charge ratio information, allowing for the structural elucidation of the impurities. researchgate.net
Table 1: Representative HPLC-UV Impurity Profile for this compound
| Peak ID | Compound Name | Hypothetical Retention Time (min) | Area % |
| 1 | L-Threonine | 3.5 | 0.08 |
| 2 | Z-L-Threonine | 8.2 | 0.15 |
| 3 | L-Threonine benzyl ester | 9.1 | 0.05 |
| 4 | This compound | 15.4 | 99.50 |
| 5 | Unidentified Impurity 1 | 16.8 | 0.12 |
| 6 | Unidentified Impurity 2 | 18.1 | 0.10 |
This table is illustrative and shows hypothetical data for educational purposes.
Stereoisomeric Purity Determination
Given that this compound is derived from the L-amino acid and possesses two chiral centers (at the alpha and beta carbons), the determination of its stereoisomeric purity is of paramount importance. The presence of diastereomers (e.g., the allo-threonine form) or the corresponding enantiomer can arise from the starting materials or be induced during the synthesis.
Chiral HPLC is the predominant method for this analysis. This technique utilizes a chiral stationary phase (CSP) that can differentiate between stereoisomers. For protected amino acids, teicoplanin-based CSPs (such as Astec CHIROBIOTIC T) have proven highly effective for resolving enantiomers and diastereomers of protected amino acids, including tert-butylated serine derivatives. sigmaaldrich.comgoogle.com The separation is based on the differential transient diastereomeric complexes formed between the analyte stereoisomers and the chiral selector bonded to the stationary phase.
Alternatively, the stereoisomers can be derivatized with a chiral derivatizing agent, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, also known as Marfey's reagent), to form diastereomeric pairs that can then be separated on a standard achiral RP-HPLC column. nih.gov Capillary gas chromatography on a chiral column has also been reported for the separation of all four stereoisomers of threonine after appropriate derivatization. nih.gov
Table 2: Hypothetical Chiral HPLC Separation Data for Threonine Stereoisomers
| Stereoisomer | Configuration | Hypothetical Retention Time (min) |
| This compound | (2S, 3R) | 12.5 (Major Peak) |
| Z-O-tert.butyl-D-threonine benzyl ester | (2R, 3S) | 14.8 |
| Z-O-tert.butyl-L-allo-threonine benzyl ester | (2S, 3S) | 16.2 |
| Z-O-tert.butyl-D-allo-threonine benzyl ester | (2R, 3R) | 18.9 |
This table is illustrative and shows hypothetical data for educational purposes.
Process Development and Scale-Up Considerations
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges that require careful process development and optimization. The primary goals are to ensure consistent product quality, high yield, and economic viability while maintaining a safe and sustainable process.
Optimization for Industrial Production
The optimization of a synthetic process for large-scale production focuses on several key parameters. It is crucial to have the most efficient and robust chemistry at the small scale, as minor side-products can become significant and difficult to remove at a larger scale. youtube.com
Key areas for optimization include:
Reagent Stoichiometry: Minimizing the excess of costly or hazardous reagents.
Reaction Conditions: Fine-tuning temperature, pressure, and reaction times to maximize yield and minimize impurity formation.
Solvent Selection: Choosing solvents that provide good solubility for reactants and intermediates but also allow for easy product isolation and purification (e.g., crystallization).
Work-up and Isolation: Developing a robust and scalable procedure for quenching the reaction and isolating the crude product. Crystallization is often the preferred method for purification on a large scale as it can be highly effective at removing both process-related and stereoisomeric impurities.
Automation: Utilizing automated reactors and synthesizers can improve reproducibility and process control, which is critical for maintaining consistent quality between batches. youtube.com
Table 3: Comparison of Lab-Scale vs. Optimized Industrial Scale Parameters
| Parameter | Laboratory Scale | Optimized Industrial Scale | Rationale for Optimization |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Greener solvent, higher boiling point, better for temperature control. |
| Base | Pyridine (B92270) | Triethylamine (B128534) (TEA) / DIPEA | Less toxic, easier to remove during work-up. |
| Purification | Flash Chromatography | Recrystallization | More scalable, cost-effective, and efficient for high purity. |
| Monitoring | Thin-Layer Chromatography (TLC) | In-line HPLC / Process Analytical Technology (PAT) | Real-time process control, ensures reaction completion, minimizes side reactions. |
This table is illustrative and shows hypothetical data for educational purposes.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is increasingly becoming a standard consideration in modern pharmaceutical and chemical manufacturing. nih.gov The synthesis of a relatively simple building block like this compound provides numerous opportunities to implement greener practices.
The primary source of waste in peptide-related syntheses is often the solvent used for reactions and purification. peptide.com Therefore, a major focus is the replacement of hazardous solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) with more environmentally benign alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), or propylene (B89431) carbonate. peptide.comrsc.org
Other green chemistry considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing efficient coupling reagents and protecting group strategies that minimize waste. nih.gov
Catalysis: Utilizing catalytic reagents over stoichiometric ones can significantly reduce waste.
Energy Efficiency: Performing reactions at ambient temperature and pressure when possible, or using energy-efficient heating methods. unifi.it
Waste Reduction: Optimizing processes to reduce the number of steps, particularly intermediate purifications, which generate significant solvent and solid waste. advancedchemtech.com Adopting a minimal-protection strategy, where feasible, can also contribute to this goal. researchgate.net
By integrating these analytical and process development strategies, the production of this compound can be achieved with high purity, stereochemical integrity, and in a manner that is both economically and environmentally sustainable.
Future Directions and Emerging Research Avenues
Development of Novel Protecting Group Strategies
The combination of benzyloxycarbonyl (Z), tert-butyl (tBu), and benzyl (B1604629) (Bzl) protecting groups in Z-O-tert.butyl-L-threonine benzyl ester represents a classic orthogonal protection scheme. However, ongoing research aims to develop new protecting groups that offer enhanced solubility, different lability profiles, and improved performance in complex syntheses. researchgate.net
Future strategies focus on overcoming the limitations of current groups. For instance, while the Z group is a well-established amino-protecting group, its removal often requires harsh conditions like catalytic hydrogenation or strong acids. creative-peptides.com The tert-butyl ether protecting the threonine hydroxyl group is acid-labile and typically removed with trifluoroacetic acid (TFA), which can sometimes be too harsh for sensitive peptides. ug.edu.pl
Emerging research is exploring several new types of protecting groups:
Enhanced Solubility Groups : To improve handling and reaction efficiency, especially in solution-phase synthesis, new protecting groups are designed to increase the solubility of peptide intermediates. researchgate.net For example, substituted alkoxy benzyl alcohols have been used to create hydrophobic benzyl esters that facilitate purification by size-exclusion chromatography. researchgate.net
Orthogonally Cleavable Groups : The development of groups that can be removed under highly specific and mild conditions is a major goal. The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by mild bases like piperidine (B6355638), is a cornerstone of modern solid-phase peptide synthesis (SPPS) and represents an alternative N-terminal protecting strategy to the Z-group. creative-peptides.comnih.gov Other groups, such as the Alloc (allyloxycarbonyl) group, are removed by palladium catalysis and offer further orthogonal options. creative-peptides.com
Bulky and Racemization-Suppressing Groups : Racemization of the α-carbon is a significant challenge in peptide synthesis. The 9-phenyl-9-fluorenyl (Pf) group, which is structurally similar to the trityl (Trt) group, has shown outstanding ability to protect the α-center against epimerization due to its steric bulk. nih.gov
The table below summarizes a comparison of traditional and novel protecting groups relevant to threonine chemistry.
| Protecting Group | Typical Use | Removal Conditions | Key Advantages | Key Disadvantages |
| Benzyloxycarbonyl (Z) | α-Amino protection | H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com | Crystalline derivatives, resists racemization creative-peptides.com | Requires harsh deprotection conditions |
| tert-Butoxycarbonyl (Boc) | α-Amino protection | Anhydrous TFA creative-peptides.com | Widely used in SPPS, stable to many conditions creative-peptides.com | Strong acid required for removal |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | α-Amino protection | Mild base (e.g., 20% piperidine in DMF) creative-peptides.comnih.gov | Mild deprotection, enables Fmoc/tBu strategy nih.gov | Can be base-labile on hydroxyl groups academie-sciences.fr |
| tert-Butyl (tBu) ether/ester | Hydroxyl/Carboxyl protection | Trifluoroacetic Acid (TFA) ug.edu.pl | Stable in Fmoc chemistry, widely used creative-peptides.comug.edu.pl | Requires strong acid for removal |
| Benzyl (Bzl) ether/ester | Hydroxyl/Carboxyl protection | HF, H₂/Pd researchgate.netug.edu.pl | Common in Boc/Bzl strategy researchgate.net | Removal conditions can be harsh |
| Trityl (Trt) | Hydroxyl protection | 1% TFA (mild acid) ug.edu.pl | Very acid-labile, allows selective deprotection ug.edu.pl | Can be sterically hindering |
| 9-Phenyl-9-fluorenyl (Pf) | α-Amino protection | Hydrogenolysis | Excellent suppression of racemization nih.gov | Less commonly used than Fmoc or Boc |
Integration into Automated Synthesis Platforms
The automation of solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, offering increased speed, reproducibility, and throughput. americanpeptidesociety.org The integration of protected threonine derivatives like this compound, or more commonly its Fmoc-protected counterparts, is central to these automated processes. nih.gov
A primary challenge in SPPS, particularly for long or complex sequences, is peptide chain aggregation. rsc.orgnih.gov This occurs when growing peptide chains associate with each other on the solid support, leading to incomplete reactions and low purity of the final product. rsc.org Threonine-containing sequences can be prone to such issues. Future research is focused on advanced strategies to mitigate aggregation within automated workflows:
Backbone Protection : Reversible modification of the peptide backbone amide nitrogen can disrupt the hydrogen bonding that leads to aggregation. rsc.orgnih.gov Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be introduced, often at every sixth residue, to prevent chain association. rsc.org Pseudoprolines, which are dipeptide building blocks derived from serine or threonine, are another effective tool used to introduce a "kink" into the peptide chain, disrupting secondary structure formation. nih.gov
Optimized Synthesis Cycles : Automated synthesizers allow for precise control over reaction conditions. americanpeptidesociety.org The use of elevated temperatures (induction heating) can accelerate coupling reactions, especially for sterically hindered amino acids. americanpeptidesociety.org Furthermore, automated systems can perform "difficult sequence" protocols, which may involve extended coupling times or double-coupling steps when aggregation is anticipated. rsc.org
Advanced Resins and Linkers : The choice of solid support and linker is critical for successful automated synthesis. americanpeptidesociety.org Research into novel resins that offer better swelling properties and linkers that provide smoother cleavage under specific conditions continues to advance the field. nih.gov
The table below outlines key considerations for integrating protected threonine into automated synthesis platforms.
| Feature | Description | Relevance to Protected Threonine |
| Synthesis Strategy | Primarily Fmoc/tBu or Boc/Bzl chemistry. researchgate.net | An Fmoc-protected version of O-tert-butyl-L-threonine is standard for automated Fmoc-SPPS. nih.gov |
| Aggregation Prevention | Use of backbone protection (e.g., Hmb, pseudoprolines) to disrupt interchain hydrogen bonding. rsc.orgnih.gov | Pseudoproline dipeptides derived from threonine are commercially available and easily integrated. nih.gov |
| Coupling Reagents | Use of efficient activators like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). rsc.org | Ensures efficient incorporation of the sterically hindered O-tert-butyl-threonine residue. |
| Heating Capabilities | Microwave or induction heating to accelerate coupling steps. americanpeptidesociety.org | Beneficial for overcoming slow reaction kinetics associated with difficult sequences. americanpeptidesociety.org |
| Monitoring | Real-time monitoring of Fmoc deprotection can indicate the efficiency of the synthesis cycle. academie-sciences.fr | Allows for automated adjustments to protocols if a coupling is incomplete. |
Advanced Functionalization and Derivatization
The protected scaffold of this compound provides a versatile starting point for the synthesis of more complex and functionally diverse molecules. Research in this area is moving beyond simple peptide elongation to create novel structures with specific biological or material properties.
A key area of focus is the synthesis of peptides with post-translational modifications (PTMs), which are crucial for protein function in vivo. acs.org Threonine is a common site for PTMs like phosphorylation and glycosylation. By using appropriately protected threonine building blocks, synthetic chemists can introduce these modifications at specific sites within a peptide sequence. acs.org
Furthermore, advanced ligation chemistries enable the assembly of large proteins from smaller, synthetically accessible peptide fragments. Serine/Threonine Ligation (STL) is a powerful technique that allows for the joining of a peptide with an N-terminal serine or threonine residue to another peptide fragment that has a C-terminal salicylaldehyde (B1680747) ester. acs.orgnih.gov This chemoselective reaction forms a native peptide bond at the ligation site, opening avenues for the total chemical synthesis of complex proteins. nih.gov
Future research directions include:
Synthesis of Phosphopeptides : Using protected phosphothreonine derivatives in SPPS to study cellular signaling pathways.
Glycopeptide Synthesis : Incorporating protected glycosylated threonine residues to investigate the role of glycans in protein folding and recognition.
Development of Unnatural Amino Acids : Modifying the side chain of the protected threonine to create non-proteinogenic amino acids for incorporation into novel peptides with enhanced stability or unique functions.
Enzymatic Functionalization : An engineered threonine aldolase (B8822740) has been reported that can perform α-functionalization of benzylamines, demonstrating the potential for enzymatic modification of similar scaffolds to create chiral amino alcohols. chemrxiv.org
Chemoenzymatic Synthesis Applications
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of biocatalysis. researchgate.net This hybrid approach is a burgeoning field that addresses many of the challenges in traditional peptide synthesis, such as racemization and the need for extensive protecting group manipulations. researchgate.net
Enzymes, particularly proteases and lipases, are being explored for their ability to catalyze specific steps in peptide synthesis. For instance, some proteases can be used in reverse (i.e., for peptide bond formation instead of hydrolysis) in organic solvents or biphasic systems. frontiersin.org This approach offers perfect stereoselectivity, eliminating the risk of racemization. researchgate.net
Emerging applications relevant to protected threonine esters include:
Enzymatic Ligation : Using enzymes to join peptide fragments, often with one fragment having a C-terminal ester like a benzyl ester.
Selective Deprotection : Employing enzymes that can selectively cleave certain protecting groups while leaving others intact, which simplifies complex multi-step syntheses.
Enzymatic Ester Interconversion : A novel strategy involves the enzymatic conversion of a C-terminal tert-butyl ester into a primary alkyl ester, which can then be used in a subsequent enzymatic elongation step. researchgate.net This allows for a fully enzymatic N- to C-terminal peptide synthesis strategy. researchgate.net
Thioesterase-Mediated Cyclization : Thioesterase (TE) domains, which are responsible for macrocyclization in natural product biosynthesis, are being investigated as biocatalysts for the synthesis of cyclic peptides and depsipeptides. rsc.org
The table below lists enzymes with potential applications in the chemoenzymatic synthesis involving amino acid esters.
| Enzyme Class | Example Enzyme | Application in Peptide Synthesis | Relevance to Threonine Esters |
| Protease | Alcalase (a subtilisin) | α-selective esterification of N-protected amino acids; peptide bond formation. researchgate.netfrontiersin.org | Can catalyze the formation of the α-benzyl ester of N-protected glutamic acid and could be applied to other amino acids. frontiersin.org |
| Protease | Papain | Broad-specificity peptide bond formation. | Can be used for ligating peptide fragments where one contains a C-terminal ester. |
| Lipase | Candida antarctica Lipase B (CALB) | Selective hydrolysis or transesterification of esters. | Potentially useful for selective deprotection or modification of the benzyl ester group under mild conditions. |
| Thioesterase | Various TE domains | Macrocyclization of linear peptide thioesters. rsc.org | Can be used to create cyclic peptides containing threonine, a common residue in natural macrocycles. rsc.org |
Q & A
Q. What are the optimal synthetic routes for Z-O-tert.butyl-L-threonine benzyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves sequential protection of L-threonine:
Amino Group Protection : React L-threonine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the Cbz-protected intermediate. This step typically achieves yields >90% under anhydrous conditions .
Hydroxyl Group Protection : Introduce the tert-butyl group via alkylation using tert-butyl bromide or di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., DMF) with catalytic DMAP. Yields vary (70–85%) depending on steric hindrance .
- Critical Factors : Temperature (0–25°C), solvent purity, and stoichiometric ratios of reagents. Side reactions (e.g., over-alkylation) can reduce yields, necessitating precise control .
Q. How do researchers selectively remove protecting groups during peptide synthesis involving this compound?
- Methodological Answer :
- Cbz Group Removal : Use hydrogenolysis with 10% Pd/C under H₂ atmosphere in ethanol or THF. This method preserves the tert-butyl and benzyl ester groups .
- Benzyl Ester Hydrolysis : Employ acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/EtOH) conditions. Acidic hydrolysis is preferred to avoid tert-butyl deprotection .
- tert-Butyl Group Removal : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM). This step requires anhydrous conditions to prevent side reactions .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving this compound to mitigate low yields in peptide elongation?
- Methodological Answer : Low yields often stem from steric hindrance from the tert-butyl group. Strategies include:
- Coupling Reagents : Use HOBt/DIC or PyBOP instead of DCC to enhance activation efficiency .
- Solvent Optimization : Switch to DMF or NMP to improve solubility of bulky intermediates.
- Temperature Modulation : Conduct reactions at 0–4°C to reduce racemization.
- Yield Data :
| Coupling Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| DCC/HOBt | DCM | 62 | |
| PyBOP | DMF | 88 |
Q. What analytical techniques are most effective for resolving stereochemical inconsistencies in this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by >2 minutes for D/L isomers .
- NMR Spectroscopy : Analyze H and C NMR coupling constants (e.g., for threonine β-hydrogens) to confirm configuration .
- X-ray Crystallography : Resolve ambiguous cases by crystallizing derivatives with heavy atoms (e.g., bromine-substituted analogs) .
Q. How do researchers address contradictory reports on the enzymatic stability of this compound in biocatalytic studies?
- Methodological Answer : Discrepancies arise from enzyme specificity and reaction conditions:
- Enzyme Screening : Test esterases (e.g., pig liver esterase) vs. lipases (e.g., Candida antarctica Lipase B). Esterases show higher selectivity for benzyl ester hydrolysis .
- pH Dependence : Stability decreases at pH >7.5 due to base-catalyzed ester hydrolysis. Maintain pH 6.5–7.0 for optimal stability .
- Additive Effects : Include 1 mM Zn²⁺ to inhibit metalloproteases, reducing unintended degradation .
Data Contradiction Analysis
Q. Why do synthesis yields for benzyl ester formation vary between 50% and 97% across studies?
- Methodological Answer : Variability is attributed to:
- Catalyst Loading : Higher Pd/C (10 wt%) improves hydrogenation efficiency but increases costs .
- Substrate Purity : Impurities in starting L-threonine reduce yields. Pre-purify via recrystallization .
- Reaction Time : Under-hydrogenation (<6 hours) leaves unreacted Cbz groups, while over-hydrogenation (>12 hours) degrades the product .
Comparative Analysis Table
| Property | This compound | N-Cbz-L-alanine Benzyl Ester | Reference |
|---|---|---|---|
| Synthesis Yield (%) | 85–97 | 70–82 | |
| Enzymatic Stability (t₁/₂) | 48 hours | 24 hours | |
| Melting Point (°C) | 112–114 | 98–100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
